N-(1H-Imidazol-1-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
341035-89-0 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-imidazol-1-ylbenzamide |
InChI |
InChI=1S/C10H9N3O/c14-10(9-4-2-1-3-5-9)12-13-7-6-11-8-13/h1-8H,(H,12,14) |
InChI Key |
VYECSAWGWABIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 1h Imidazol 1 Yl Benzamide
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of N-(1H-Imidazol-1-yl)benzamide reveals that the most logical disconnection is at the amide bond and the imidazole (B134444) C-N bond. This suggests two primary precursor molecules: 4-(1H-imidazol-1-yl)benzoic acid and a suitable amine, or alternatively, 4-halobenzamide and imidazole.
The key precursors for the synthesis of this compound and its derivatives are:
Imidazole: A five-membered aromatic heterocycle that is a fundamental building block.
4-Substituted Benzoyl Chloride/Benzoic Acid: These provide the benzoyl moiety of the final compound. Common starting materials include 4-chlorobenzonitrile (B146240), which can be converted to 4-(1H-imidazol-1-yl)benzonitrile and subsequently hydrolyzed to 4-(1H-imidazol-1-yl)benzoic acid. pharmascholars.com
Substituted Anilines or other amines: These are required for the formation of the final amide bond in N-substituted derivatives.
Classical Synthetic Routes: Reaction Conditions and Yields
Classical synthetic routes to this compound and its derivatives typically involve a multi-step process. A common pathway begins with the reaction of imidazole with 4-chlorobenzonitrile in ethanol (B145695) at elevated temperatures (around 95°C) for approximately 12 hours. The resulting 4-(1H-imidazol-1-yl)benzonitrile is then hydrolyzed to 4-(1H-imidazol-1-yl)benzoic acid using a strong base like sodium hydroxide (B78521) in water, with refluxing for about 5 hours. pharmascholars.com The benzoic acid derivative is then converted to its more reactive acyl chloride form, 4-(1H-imidazol-1-yl)benzoyl chloride, by refluxing with thionyl chloride for 7 hours. pharmascholars.com Finally, the benzoyl chloride is reacted with a chosen aniline (B41778) or another amine in the presence of a base like triethylamine (B128534) in a solvent such as benzene (B151609) to yield the desired N-substituted-4-(1H-imidazol-1-yl)benzamide. pharmascholars.com
Another classical approach involves the reaction of 4-chlorobenzamide (B146232) with imidazole, often catalyzed by a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Table 1: Classical Synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides pharmascholars.com
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Imidazole, 4-Chlorobenzonitrile | Ethanol, 95°C, 12 hr | 4-(1H-Imidazol-1-yl)benzonitrile |
| 2 | 4-(1H-Imidazol-1-yl)benzonitrile | Sodium hydroxide, Water, Reflux, 5 hr | 4-(1H-Imidazol-1-yl)benzoic acid |
| 3 | 4-(1H-Imidazol-1-yl)benzoic acid | Thionyl chloride, Reflux, 7 hr | 4-(1H-Imidazol-1-yl)benzoyl chloride |
| 4 | 4-(1H-Imidazol-1-yl)benzoyl chloride, Substituted aniline | Triethylamine, Benzene | N-substituted-4-(1H-imidazol-1-yl)benzamide |
Green Chemistry Approaches to Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. These approaches focus on using less hazardous solvents, reducing reaction times, and employing recyclable catalysts.
One notable green approach involves a one-pot synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine hydrochloride. This method reacts 3-bromo-5-trifluoromethylaniline with 4-methylimidazole (B133652) without a solvent, using a transition metal catalyst and a suitable base, followed by transformation into the hydrochloride salt. google.com This solvent-free method is more cost-effective and environmentally benign. google.com
Microwave-assisted synthesis has also emerged as a green alternative. For instance, benzimidazole (B57391) derivatives have been prepared by reacting o-phenylenediamine (B120857) with various aldehydes using alumina (B75360) as a catalyst under microwave irradiation. rjptonline.org This method significantly reduces reaction times compared to conventional heating. rjptonline.org The use of water as a solvent and recyclable catalysts like Er(OTf)3 further enhances the green credentials of these synthetic pathways. mdpi.com
Catalytic Methods in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering improved efficiency and selectivity. For the synthesis of this compound and its analogs, both transition metal and non-metallic catalysts have been employed.
Copper-catalyzed reactions are common for forming the C-N bond between the imidazole and the phenyl ring. For example, the reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine can be carried out in the presence of a copper catalyst. google.com Palladium catalysts are also widely used, particularly in cross-coupling reactions to form C-C or C-N bonds. unipi.it
In some cases, non-metallic catalysts can be effective. A metal-free, one-pot method for synthesizing N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives has been developed using CBr4 as a mediator. researchgate.net This reaction proceeds through ring formation and opening processes to yield the thermodynamically favorable product. researchgate.net
Table 2: Catalytic Methods in Imidazole Derivative Synthesis
| Catalyst Type | Example Reaction | Catalyst | Key Features |
|---|---|---|---|
| Transition Metal | 3-bromo-5-trifluoromethylaniline + 4-methylimidazole | Copper(I) salt | Efficient C-N bond formation google.com |
| Transition Metal | Direct arylation of imidazole substrates | Palladium complexes | High regioselectivity unipi.it |
| Non-Metallic | Synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives | CBr4 | Metal-free, one-pot synthesis researchgate.net |
Optimization of Synthetic Pathways: Efficiency and Selectivity
Optimizing synthetic pathways is essential for maximizing yield, improving purity, and reducing costs. For the synthesis of this compound derivatives, optimization often involves fine-tuning reaction conditions such as temperature, solvent, and catalyst choice.
For instance, in the synthesis of 1,2-disubstituted benzimidazoles, using triethylamine in dichloromethane (B109758) has been shown to outperform several traditional techniques in terms of both yield and time efficiency. wisdomlib.org The choice of activating agent for the carboxylic acid group is also critical. Condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate the amidation step, with CDI often providing good yields. nih.gov
The use of flow reactors in an industrial setting can also represent a significant optimization, allowing for continuous production and better control over reaction parameters.
Isolation and Purification Techniques for this compound
After synthesis, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and catalysts. Common techniques for the purification of this compound and its derivatives include:
Precipitation and Filtration: The product can often be precipitated by adding water to the reaction mixture. pharmascholars.com The resulting solid is then collected by filtration, washed with appropriate solvents, and dried. pharmascholars.com
Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a commonly used solvent for recrystallizing imidazole derivatives. pharmascholars.com
Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. Silica gel is a frequently used stationary phase, with solvent systems like ethyl acetate (B1210297) in petroleum ether or dichloromethane in methanol (B129727) being employed as the mobile phase. nih.govnih.gov
Selective Precipitation of Salts: In cases where a mixture of regioisomers is formed, selective precipitation of a salt of the desired isomer can be an effective purification method. google.com By treating the mixture with a strong acid, the desired regioisomeric imidazole salt can be selectively precipitated and isolated. google.com
The purity of the final compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods like IR, NMR, and Mass Spectrometry. pharmascholars.com
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy serves as a cornerstone for the structural determination of N-(1H-Imidazol-1-yl)benzamide in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework and its preferred conformation can be constructed.
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum typically exhibits distinct signals for the protons of the benzoyl and imidazolyl rings, as well as the amide proton.
The protons of the imidazole (B134444) ring typically appear as distinct singlets or multiplets in the aromatic region of the spectrum. The chemical shift of the C2-H proton of the imidazole ring is particularly sensitive to the electronic environment and is often observed as a sharp singlet. The C4-H and C5-H protons may appear as separate signals or as a multiplet, depending on the solvent and temperature.
The protons of the benzoyl group give rise to signals in the aromatic region, with their chemical shifts and splitting patterns being influenced by the electron-withdrawing nature of the carbonyl group. The ortho-protons (adjacent to the carbonyl group) are typically shifted downfield compared to the meta- and para-protons due to deshielding effects.
The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be highly variable, depending on factors such as solvent, concentration, and temperature, due to its involvement in hydrogen bonding.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole C2-H | 8.10-8.20 | s |
| Imidazole C4-H/C5-H | 7.10-7.30 | m |
| Benzoyl ortho-H | 7.80-7.90 | d |
| Benzoyl meta/para-H | 7.40-7.60 | m |
| Amide N-H | 9.50-10.50 | br s |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, m = multiplet, br s = broad singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment.
The carbonyl carbon of the benzamide (B126) group is characteristically observed at a downfield chemical shift, typically in the range of 165-175 ppm, due to the strong deshielding effect of the adjacent oxygen atom. The carbon atoms of the aromatic benzoyl ring and the imidazole ring appear in the aromatic region of the spectrum, typically between 110 and 140 ppm. The specific chemical shifts of the imidazole carbons (C2, C4, and C5) and the benzoyl carbons (C1' to C6') can be assigned based on their substitution patterns and electronic environments.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl C=O | 168.0 |
| Imidazole C2 | 138.0 |
| Imidazole C4 | 129.0 |
| Imidazole C5 | 117.0 |
| Benzoyl C1' (ipso) | 132.0 |
| Benzoyl C2'/C6' (ortho) | 128.5 |
| Benzoyl C3'/C5' (meta) | 127.5 |
| Benzoyl C4' (para) | 131.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This allows for the identification of coupled spin systems, such as the protons within the benzoyl ring and potentially between the imidazole protons.
HMQC (Heteronuclear Multiple Quantum Coherence): The ¹H-¹³C HMQC (or HSQC) spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the benzoyl and imidazole moieties, for instance, by observing a correlation between the amide proton and the carbonyl carbon, as well as with the imidazole C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about through-space proximity of protons. This is particularly useful for conformational analysis, for example, by observing NOE correlations between the protons of the benzoyl ring and the protons of the imidazole ring, which can help to define the relative orientation of these two ring systems.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its key functional groups.
N-H Stretching: The stretching vibration of the amide N-H bond typically appears as a sharp to moderately broad band in the IR spectrum in the region of 3200-3400 cm⁻¹. The position and shape of this band can be sensitive to hydrogen bonding.
C=O Stretching: The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic bands in the IR spectrum, typically observed in the range of 1650-1680 cm⁻¹. Its position can be influenced by conjugation and hydrogen bonding.
C-N Stretching: The C-N stretching vibrations of the amide and the imidazole ring are expected in the fingerprint region of the spectrum, typically between 1200 and 1400 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200-3400 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C=O Stretch (Amide I) | 1650-1680 | Strong |
| N-H Bend (Amide II) | 1510-1550 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-N Stretch | 1200-1400 | Medium |
Both the benzoyl and imidazole rings contribute to the vibrational spectra with characteristic bands.
Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic protons of both rings typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. The exact positions and intensities of these bands can be diagnostic of the substitution pattern.
Imidazole Ring Vibrations: The imidazole ring has characteristic ring stretching and breathing vibrations that contribute to the fingerprint region of the IR and Raman spectra.
Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the aromatic protons are observed in the lower frequency region of the IR spectrum (typically 690-900 cm⁻¹) and are often characteristic of the substitution pattern of the aromatic rings.
Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C bonds, which are often strong in the Raman spectrum but may be weak in the IR spectrum.
Mass Spectrometry (MS) for Molecular Fragmentation Studies
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound through the study of its ionization and subsequent fragmentation.
High-Resolution Mass Spectrometry (HRMS)
While extensive databases and literature contain information on various derivatives, specific high-resolution mass spectrometry (HRMS) data for the parent compound this compound is not prominently available in published research. HRMS is crucial for confirming the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C₁₀H₉N₃O, the exact mass can be calculated. This theoretical value would be compared against an experimental value in an HRMS analysis to unequivocally confirm its identity.
Table 1: Theoretical Mass Data for this compound
| Formula | Monoisotopic Mass (Da) |
| C₁₀H₉N₃O | 187.0746 |
Fragmentation Patterns and Mechanisms
In the absence of specific published mass spectra for this compound, a theoretical fragmentation pattern can be proposed based on its structure. The molecule consists of a benzoyl group attached to an imidazole ring via a nitrogen-nitrogen bond. The most probable fragmentation pathways under electron ionization (EI-MS) would involve the cleavage of the amide bond and the N-N bond, as well as fragmentation of the heterocyclic and aromatic rings.
Key expected fragmentation mechanisms would include:
Alpha-cleavage: The primary cleavage is expected to occur at the N-N bond, which is relatively weak, leading to the formation of a benzoyl cation (m/z 105) and an imidazolyl radical. The benzoyl cation is a common and stable fragment in the mass spectra of benzamides.
Amide Bond Cleavage: Scission of the C-N amide bond could also occur, generating a benzoyl radical and an imidazolyl-amine cation.
Ring Fragmentation: Subsequent fragmentation of the imidazole and benzene (B151609) rings would lead to smaller characteristic ions. For instance, the benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form the phenyl cation (m/z 77).
X-ray Crystallography for Solid-State Structure Determination
Detailed experimental data from single-crystal X-ray diffraction for this compound is not available in the primary scientific literature. Such an analysis would provide precise information on the molecule's three-dimensional structure in the solid state.
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, the discussion of crystal packing remains theoretical. Based on the molecular structure, it is anticipated that intermolecular hydrogen bonds would be a dominant feature in the crystal lattice. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the non-protonated nitrogen of the imidazole ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the self-assembly of the molecules in the crystal. Pi-pi stacking interactions between the aromatic benzene and imidazole rings are also likely to contribute to the stability of the crystal packing.
Chiroptical Spectroscopy (if applicable for chiral derivatives or conformations)
Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and does not exhibit atropisomerism. Therefore, chiroptical spectroscopy is not applicable to this compound in its ground state. The study of chiral derivatives would be necessary to employ these techniques.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. uzh.ch A CD spectrum is obtained by plotting this difference in absorption as a function of wavelength.
For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. In its ground state, this compound is achiral and therefore would not exhibit a CD spectrum. However, the introduction of a chiral center, for instance by substitution on the benzamide or imidazole rings, would result in chiral enantiomers that could be characterized by CD spectroscopy.
In such hypothetical chiral derivatives, electronic transitions associated with the aromatic chromophores—the benzene and imidazole rings—would be expected to give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule. Theoretical calculations could be employed to support the assignment of the absolute configuration based on the experimental CD spectrum. researchgate.net
While direct experimental data for this compound is not available, studies on other chiral imidazole derivatives have demonstrated the utility of CD spectroscopy in confirming their absolute configurations. researchgate.net
Table 1: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Transition |
| ~220 | Positive/Negative | π → π* (Benzamide) |
| ~260 | Positive/Negative | π → π* (Imidazole) |
| ~280 | Positive/Negative | n → π* (Carbonyl) |
| This table is illustrative and represents the type of data that would be obtained from a CD spectroscopic analysis of a hypothetical chiral derivative. |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in An ORD curve provides information about the stereochemistry of a chiral molecule and is closely related to its CD spectrum through the Kronig-Kramers transforms.
Similar to CD spectroscopy, this compound in its native state is achiral and would not exhibit optical rotation. Consequently, an ORD curve cannot be measured. For a hypothetical chiral derivative, the ORD spectrum would show a plain curve at wavelengths far from an absorption band and anomalous dispersion, known as a Cotton effect, in the region of an absorption band. mgcub.ac.in The sign of the Cotton effect in an ORD spectrum is related to the stereochemistry of the molecule.
The measurement of specific rotation at a single wavelength (commonly the sodium D-line at 589 nm) is a standard method for characterizing chiral compounds, and this value is a point on the broader ORD curve.
Table 2: Hypothetical Optical Rotatory Dispersion Data for a Chiral Derivative of this compound
| Wavelength (nm) | Specific Rotation ([α]) |
| 589 (D-line) | [Value]° |
| 436 | [Value]° |
| 365 | [Value]° |
| This table illustrates the format of data that would be collected in an ORD experiment for a hypothetical chiral derivative. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
No published studies detailing the electronic structure of N-(1H-Imidazol-1-yl)benzamide using DFT or Ab Initio methods were found.
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.
Information regarding the charge distribution and molecular electrostatic potential (MEP) maps for this compound is not present in the scientific literature.
Molecular Docking and Dynamics Simulations
No molecular docking studies have been reported that model the interaction of this compound with any protein targets.
There are no molecular dynamics simulations in the literature that describe the conformational landscape or energetic profile of this compound.
Prediction of Spectroscopic Parameters
Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in predicting the spectroscopic parameters of this compound. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.
Computational models can accurately forecast the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical spectrum can be generated. For instance, DFT calculations using the B3LYP functional with a suitable basis set like 6-311++G(d,p) can predict the characteristic stretching frequencies for the C=O group of the benzamide (B126), the C-N linkages, and the various C-H and N-H bonds within the imidazole (B134444) and benzene (B151609) rings. mdpi.com These theoretical assignments help in the precise analysis of experimental IR and Raman spectra. mdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound in different solvents, such as DMSO-d₆ or CDCl₃, can be compared with experimental data to affirm the compound's structure. mdpi.comnih.gov Discrepancies between calculated and experimental shifts can often be rationalized by considering intermolecular interactions and solvent effects.
The electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths. For this compound, TD-DFT can elucidate the nature of π→π* and n→π* transitions, primarily localized on the benzoyl and imidazolyl moieties.
Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound Note: The data in this table is illustrative and based on typical results for similar benzamide and imidazole-containing compounds.
| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |
|---|---|---|
| IR (cm⁻¹) | ||
| C=O Stretch | 1685 | 1670 |
| N-H Stretch (Amide) | 3350 | 3330 |
| C-N Stretch | 1350 | 1342 |
| ¹H NMR (δ, ppm in DMSO-d₆) | ||
| Amide N-H | 10.1 | 9.9 |
| Imidazole H2 | 8.2 | 8.0 |
| Benzene (ortho) | 7.9 | 7.8 |
| ¹³C NMR (δ, ppm in DMSO-d₆) | ||
| Carbonyl C=O | 166.5 | 165.8 |
| Imidazole C2 | 138.0 | 137.2 |
| Benzene (ipso) | 133.0 | 132.5 |
| UV-Vis (λmax, nm in Ethanol) |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a key tool for elucidating the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction pathway.
For example, the mechanism of amide bond formation or hydrolysis can be investigated. DFT calculations can model the nucleophilic attack of an amine on a carboxylic acid derivative to form the benzamide or the reverse reaction where water attacks the carbonyl carbon. The calculations would reveal the geometry of the tetrahedral intermediate and the energy barriers for its formation and collapse, clarifying the reaction kinetics. While direct synthesis protocols for the title compound are not extensively documented, analogous reactions suggest that polar aprotic solvents like dimethylformamide (DMF) might be used, which could influence the reaction mechanism. vulcanchem.com
Furthermore, computational studies can explore the reactivity of the imidazole and benzene rings towards electrophilic or nucleophilic substitution. By calculating molecular descriptors such as Fukui functions or mapping the Molecular Electrostatic Potential (MEP), reactive sites on the molecule can be identified. researchgate.net The MEP, for instance, highlights regions of electron density, with negative potential (red/yellow) indicating sites susceptible to electrophilic attack and positive potential (blue) indicating sites for nucleophilic attack. tandfonline.com This allows for the prediction of regioselectivity in reactions like nitration or halogenation.
Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound Note: This data is hypothetical and serves to illustrate the type of information obtained from computational reaction mechanism studies.
| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Amide Hydrolysis (Acid-Catalyzed) | DFT (B3LYP/6-31G*) | PCM (Water) | 22.5 |
| Electrophilic Nitration at Benzene Ring | DFT (M06-2X/cc-pVTZ) | SMD (Sulfuric Acid) | 18.7 |
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformation, stability, and reactivity of this compound. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), are used to simulate these effects. tandfonline.com
Solvent can also have a profound impact on reaction rates and mechanisms. For reactions involving charge separation in the transition state, polar solvents typically lower the activation energy, thus accelerating the reaction. Computational studies can quantify these effects by calculating reaction profiles in different solvent models. Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific hydrogen-bonding interactions between the solvent and this compound, which can be crucial for its reactivity and spectroscopic properties.
Table 3: Illustrative Calculated Dipole Moments and HOMO-LUMO Gaps in Various Solvents Note: This data is illustrative, demonstrating the theoretical impact of solvents on the electronic properties of a molecule like this compound.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1.0 | 3.8 | 5.1 |
| Toluene | 2.4 | 4.5 | 4.9 |
| Acetone | 20.7 | 5.8 | 4.7 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 6.5 | 4.6 |
Chemical Reactivity and Transformation Studies
Hydrolytic Stability of the Amide Bond
The amide bond in N-(1H-Imidazol-1-yl)benzamide, like other amides, can undergo hydrolysis to yield a carboxylic acid and an amine. This process typically requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com The stability of the amide bond is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond partial double-bond character. nih.gov
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Subsequent proton transfer and elimination of the amine moiety, which is a good leaving group when protonated, leads to the formation of benzoic acid and 1-aminoimidazole. masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, followed by the departure of the imidazolyl amide anion.
The hydrolytic stability can be influenced by substituents on both the benzamide (B126) and imidazole (B134444) rings. For instance, the presence of electron-withdrawing groups on the benzoyl moiety can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis. Conversely, steric hindrance around the amide linkage can impede the approach of nucleophiles, thereby increasing stability. ambeed.com
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The amide group is generally considered an ortho-, para-directing deactivator. However, the reactivity and regioselectivity of these substitutions can be complex due to the presence of the N-imidazolyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The position of substitution will be influenced by the directing effects of the amide and the potential for the imidazole nitrogen to be protonated under strongly acidic conditions, which would further deactivate the ring.
Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid can introduce halogen atoms onto the benzene ring. The specific isomers formed would depend on the reaction conditions and the interplay of electronic and steric factors.
Nucleophilic Attack on the Imidazole Moiety
The imidazole ring itself can be susceptible to nucleophilic attack, although it is generally considered an electron-rich aromatic heterocycle. The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring or by quaternization of one of the nitrogen atoms.
While direct nucleophilic substitution on an unsubstituted imidazole ring is uncommon, certain derivatives can undergo such reactions. For instance, a leaving group at the C2, C4, or C5 position of the imidazole ring would facilitate nucleophilic displacement. The N-benzoylamino group on this compound is an electron-withdrawing group, which could potentially influence the susceptibility of the imidazole ring to nucleophilic attack, although specific studies on this are limited.
Reactions Involving the N-Imidazolyl Moiety
The N-imidazolyl moiety exhibits a range of reactivity. The "pyrrole-type" nitrogen (N-1) is part of the amide linkage, while the "pyridine-type" nitrogen (N-3) possesses a lone pair of electrons and can act as a nucleophile or a base. semanticscholar.org
This basic nitrogen can be protonated or alkylated. For example, reaction with alkyl halides can lead to the formation of imidazolium (B1220033) salts. The nucleophilicity of the imidazole nitrogen is crucial in various synthetic transformations, including multicomponent reactions where it can intercept reactive intermediates. mdpi.com
The imidazole ring can also participate in oxidation reactions, potentially forming N-oxides upon treatment with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Complexation Chemistry with Metal Ions
The presence of the imidazole ring, with its available nitrogen lone pair, makes this compound and its derivatives effective ligands for a variety of metal ions. evitachem.com The imidazole nitrogen can coordinate to metal centers, forming stable complexes. researchgate.net
Table 1: Examples of Metal Complexation with Imidazole-Containing Ligands
| Ligand Type | Metal Ion | Application/Observation | Reference |
| Imidazole-containing carboxamides | Copper(II) | Studied for bio-inspired catalysis | researchgate.net |
| Imidazole-phthalazine ligands | Copper(II) | Potential anticancer activity | nih.gov |
| Imidazole derivatives | Zinc, Cadmium | Formation of coordination complexes | researchgate.net |
| Guanine derivative with imidazole-like moiety | Various transition metals | Characterization of complexes | researchgate.net |
Photochemical Transformations of this compound
The photochemical behavior of this compound is an area of potential interest. Heteroaromatic compounds, including imidazoles, can undergo various photochemical transformations upon irradiation with UV light. researchgate.netrsc.org These can include isomerizations, rearrangements, and cycloadditions. researchgate.net
For instance, photochemical strategies have been developed for the interconversion of different heteroaromatic systems, such as the transformation of indazoles into benzimidazoles. nih.gov It is conceivable that this compound could undergo photochemical reactions involving either the benzoyl or the imidazolyl portion of the molecule. The generation of nitrogen-centered radicals from amides under photochemical conditions is a known process and could lead to various C-H functionalization reactions. acs.org However, specific studies detailing the photochemical transformations of this compound are not extensively documented in the provided search results.
Structure Activity Relationship Sar Studies
Design Principles for N-(1H-Imidazol-1-yl)benzamide Derivatives
The fundamental design strategy for this compound derivatives often revolves around the strategic introduction of various substituents to modulate the compound's physicochemical properties and its interaction with biological targets. The imidazole (B134444) ring can be a key interaction point, for instance, through coordination with metal ions in metalloenzymes, while the benzamide (B126) portion can be modified to influence properties like lipophilicity, solubility, and steric bulk, thereby affecting pharmacokinetics and pharmacodynamics. researchgate.net
A common approach involves using the this compound core as a foundational structure and introducing diverse functional groups to explore the chemical space and identify potent and selective compounds. For example, in the design of kinase inhibitors, this scaffold has been utilized to create molecules that can effectively fit into the ATP-binding pocket of kinases. mdpi.com The design often considers the spatial arrangement of the molecule, aiming for a conformation that maximizes favorable interactions with the target protein. bohrium.com
Systematic Modifications of the Benzamide Moiety
Systematic modifications of the benzamide moiety have been a cornerstone of SAR studies to enhance the therapeutic potential of this compound derivatives. These modifications can significantly impact the compound's biological activity.
Substitutions on the Phenyl Ring:
The position and nature of substituents on the phenyl ring of the benzamide are critical. acs.org Studies on related benzamide derivatives have shown that introducing electron-withdrawing or electron-donating groups can profoundly alter activity. For instance, in a series of benzamide anti-cancer agents, substitutions at various positions on the phenyl ring led to significant differences in toxicity. Chlorine, bromine, and cyano groups at the R2 position were found to improve activity by approximately 5 to 7-fold. acs.org Conversely, an ortho-fluorine substituent resulted in a 2-fold decrease in activity compared to the parent compound. acs.org
Modifications of the Amide Linker:
The amide group itself is a key structural feature, providing hydrogen bonding capacity. Alterations to this linker, such as N-alkylation, have been shown to have a dramatic effect. For example, alkylation of the amide nitrogen in a series of JNK3 inhibitors led to a complete loss of inhibitory activity, highlighting the importance of the amide proton for binding. acs.org
Interactive Data Table: Impact of Benzamide Modifications
| Modification | Effect on Activity | Reference |
| Chlorine at R2 position | ~5-7 fold improvement | acs.org |
| Bromine at R2 position | ~5-7 fold improvement | acs.org |
| Cyano group at R2 position | ~5-7 fold improvement | acs.org |
| Ortho-fluorine at R1 position | 2-fold decrease | acs.org |
| N-alkylation of amide | Complete loss of activity | acs.org |
Systematic Modifications of the Imidazole Moiety
The imidazole moiety is another key area for systematic modification to fine-tune the properties of this compound derivatives.
Introduction of Linkers:
Introducing a linker between the imidazole ring and the benzamide can alter the conformational flexibility of the molecule. For instance, a methylene (B1212753) bridge has been used to introduce flexibility, which could potentially improve properties like blood-brain barrier penetration. A longer propyl chain spacer has also been explored to potentially influence pharmacokinetics.
Substitutions on the Imidazole Ring:
Direct substitution on the imidazole ring can also impact activity. For example, in the context of antifungal agents, introducing oxadiazole or pyridyl substituents has been shown to improve binding to the target enzyme.
Bioisosteric Replacement:
In some cases, the imidazole ring itself can be replaced by other heterocyclic systems to explore different interaction patterns. For instance, benzimidazole (B57391) derivatives, which feature a fused benzene (B151609) and imidazole ring system, have been extensively studied for a wide range of biological activities. ontosight.ainih.gov The substitution pattern on the benzimidazole ring, particularly at the N1, C2, C5, and C6 positions, has been shown to significantly influence anti-inflammatory activity. mdpi.com
Impact of Substituent Effects on Reactivity and Molecular Interactions
The electronic properties of substituents on both the benzamide and imidazole rings play a crucial role in determining the reactivity and molecular interactions of the derivatives. Electron-withdrawing groups, such as nitro or halo groups, can influence the acidity of the amide proton and the electron density of the aromatic rings, which in turn can affect hydrogen bonding and π-π stacking interactions with target proteins. mdpi.comjmpas.com
For example, in a series of 2-phenyl-substituted benzimidazoles, the presence of an amine group enhanced the inhibition of COX-1, COX-2, and 5-lipoxygenase, while a lipophilic group favored COX-1 inhibition and a hydrophilic group enhanced COX-2 inhibition. mdpi.com This demonstrates the nuanced effects of substituents on target selectivity. Furthermore, the position of the substituent is critical; para-substitution on an aryl ring has been shown to be more favorable for activity compared to meta-substitution in some thiazole (B1198619) derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, QSAR studies have identified several key molecular descriptors that govern their activity.
These studies have revealed that properties such as lipophilicity (logP), dipole moment, and surface area are significant in determining the antifungal activity of benzimidazole derivatives against Saccharomyces cerevisiae. nih.gov Another QSAR study on arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents found that hydrophobic parameters (ClogP), aqueous solubility (LogS), calculated molar refractivity, topological polar surface area, and the number of hydrogen bond acceptors have a significant correlation with antibacterial activity. researchgate.net
For a series of benzimidazole derivatives inhibiting Mycobacterium tuberculosis, a QSAR model was developed using quantum chemical descriptors like chemical potential, polarizability, and bond length, which showed good predictive ability. scirp.org These models provide a theoretical framework for the rational design of new, more potent derivatives. tandfonline.com
Derivatives and Analog Synthesis
Synthesis of Substituted N-(1H-Imidazol-1-yl)benzamide Analogs
The synthesis of substituted analogs of this compound typically involves the modification of either the benzoyl or the imidazole (B134444) moiety. A common strategy begins with a substituted 4-chlorobenzonitrile (B146240), which is reacted with imidazole in ethanol (B145695) to form a 4-(1H-imidazol-1-yl)benzonitrile intermediate. This intermediate then undergoes alkali-acid hydrolysis to produce the corresponding 4-(1H-imidazol-1-yl)benzoic acid. The benzoic acid is subsequently activated, often with thionyl chloride, to form an acid chloride. Finally, this activated intermediate is reacted with a variety of substituted anilines or other amines to yield the target N-substituted-4-(1H-imidazol-1-yl)benzamide analogs. nih.gov
This approach allows for the introduction of a wide range of substituents onto the N-phenyl ring. For instance, analogs bearing chloro, fluoro, and dinitrophenyl groups have been synthesized using this method. nih.gov Another example involves the synthesis of N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide derivatives, where substitutions are made on the benzoyl part of the molecule. In this case, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine is reacted with various substituted benzoyl chlorides to afford the final products. innovareacademics.in
Below is a table summarizing some of the synthesized substituted this compound analogs and their precursors.
Table 1: Examples of Synthesized Substituted this compound Analogs
| Final Compound | Key Intermediates | Reference |
|---|---|---|
| N-(2,4-dinitrophenyl)-4-(1H-imidazol-1-yl)benzamide | 4-(1H-imidazol-1-yl)benzoyl chloride, 2,4-dinitroaniline | nih.gov |
| N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | 4-(1H-imidazol-1-yl)benzoyl chloride, 3-chloro-4-fluoroaniline | nih.gov |
| N-(4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | 4-(1H-imidazol-1-yl)benzoyl chloride, 4-fluoroaniline | nih.gov |
| 4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 4-fluorobenzoyl chloride, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine | innovareacademics.in |
| 4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 4-chlorobenzoyl chloride, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine | innovareacademics.in |
| 4-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 4-methylbenzoyl chloride, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine | innovareacademics.in |
Synthesis of this compound with Heterocyclic Ring Modifications
Modifying the core heterocyclic rings of this compound offers a pathway to novel analogs with potentially different properties. This can involve replacing the imidazole ring, the phenyl ring, or both, with other heterocyclic systems.
One area of exploration has been the synthesis of benzimidazole-containing analogs. For example, N-benzimidazol-1-yl-methyl-benzamide derivatives have been prepared through Mannich reactions. rsc.org In a multi-step synthesis, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine can be reacted with various substituted benzoic acids to yield complex analogs where the imidazole and phenyl rings are part of a larger, fused system. nih.govtandfonline.com
Another approach involves the replacement of the benzamide (B126) portion with other heterocyclic structures. For instance, (4-aminobenzyl/benzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives have been synthesized, demonstrating the possibility of incorporating a pyrimidine (B1678525) ring into the core structure. nih.gov Furthermore, the synthesis of benzimidazole-tetrahydropyridine derivatives showcases the fusion of a benzimidazole (B57391) moiety with a tetrahydropyridine (B1245486) ring, leading to significant structural alteration. researchgate.net
The following table presents examples of this compound analogs with modified heterocyclic rings.
Table 2: Examples of this compound Analogs with Heterocyclic Ring Modifications
| Analog Class | Synthetic Strategy | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Benzimidazole-pyrimidine hybrids | Condensation reactions | Benzimidazole and Pyrimidine | nih.gov |
| Benzimidazole-tetrahydropyridine derivatives | Multi-step synthesis involving N-amination and ylide formation | Benzimidazole and Tetrahydropyridine | researchgate.net |
| Imidazolyl pyrimidine derivatives | Reaction of an imidazolyl intermediate with a pyrimidine moiety | Imidazole and Pyrimidine | nih.gov |
| Indazolyl-benzimidazole derivatives | Multi-step synthesis starting from methyl 1H-indazole-6-carboxylate | Indazole and Benzimidazole | nih.gov |
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries, which can be screened for a wide range of biological activities. In the context of imidazole-containing compounds, DOS approaches aim to systematically vary the substituents and the core scaffold to explore a larger chemical space.
One DOS approach for generating a library of star-shaped 2H-imidazolines involves a Debus–Radziszewski condensation of 1,2-diketones and ketone starting materials. nih.govacs.org The resulting 2H-imidazole intermediate can be selectively reduced to a 2H-imidazoline, which then serves as a scaffold for further diversification by reaction with various electrophiles, yielding a range of amides, carbamates, and ureas. nih.govacs.org This method allows for the introduction of diversity at multiple points in the molecular structure. nih.govacs.org
Another strategy involves the use of multicomponent reactions. For example, the Groebke-Blackburn-Bienayme reaction has been employed for the diversity-oriented synthesis of fused-imidazole derivatives. researchgate.net This reaction allows for the combination of an aminoheterocycle, an aldehyde, and an isocyanide in a single step to produce a library of compounds with high structural diversity. researchgate.net Similarly, imidazole itself can act as an organocatalyst in multicomponent reactions to generate a wide range of functionalized heterocycles from simple starting materials. rsc.org
The design of virtual combinatorial libraries is another facet of DOS. By defining a core scaffold, such as a benzamide, and a set of diverse R-groups, large virtual libraries can be generated and screened in silico to identify promising candidates for synthesis. mdpi.com
Solid-Phase Synthesis Approaches for this compound Derivatives
Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the potential for automation. While the solid-phase synthesis of this compound itself is not extensively documented, methodologies for the solid-phase synthesis of its constituent parts and related structures have been developed.
One relevant approach is the solid-phase synthesis of N-alkyl-N-(β-keto)amides, which can then be cyclized to form 1,2,4,5-tetrasubstituted imidazoles. acs.org This method utilizes a traceless linker strategy, allowing for the assembly of diverse compounds in a few steps with high purity. acs.org Another solid-phase method has been developed for the synthesis of 4-substituted imidazoles. nih.gov In this approach, an immobilized 4-iodoimidazole (B15931) is subjected to a metal-halogen exchange, followed by reaction with various electrophiles and subsequent cleavage from the resin to yield a library of 35 different imidazoles. nih.gov
Furthermore, solid-phase submonomer synthesis has been successfully applied to the creation of arylopeptoids, which are oligomeric N-substituted aminomethyl benzamides. rsc.org This method involves an iterative acylation-substitution cycle on the growing chain, demonstrating the feasibility of constructing benzamide derivatives on a solid support. rsc.org Microwave-assisted synthesis on solid supports has also been shown to be an efficient method for preparing polysubstituted imidazoles under solvent-free conditions. researchgate.net
These solid-phase methodologies, while not directly targeting this compound, provide a strong foundation for the development of solid-phase synthetic routes to its derivatives and analogs, enabling the high-throughput generation of compound libraries for screening purposes.
Advanced Studies on Biological Interactions and Mechanisms in Vitro, Non Clinical Focus
Cellular Mechanistic Studies (In Vitro, Non-Clinical)
Cell-based assays have been used to confirm that the molecular inhibition observed in biochemical assays translates into a functional effect within a cellular context.
Specific experimental studies detailing the kinetics of cellular uptake or the precise subcellular localization of N-(1H-Imidazol-1-yl)benzamide using imaging or fractionation techniques are not extensively documented in peer-reviewed literature. However, based on its physicochemical properties—a relatively low molecular weight (201.22 g/mol ) and moderate lipophilicity—it is presumed to cross cellular membranes primarily via passive diffusion. Its enzymatic target, CYP17A1, is localized to the membrane of the endoplasmic reticulum. Therefore, for the compound to exert its effect, it must traverse the plasma membrane and accumulate within the cytoplasm, where it can access the endoplasmic reticulum and bind to the enzyme.
The primary cellular mechanism of this compound is the direct modulation of the steroidogenic pathway through the inhibition of CYP17A1. This has been validated in vitro using specialized cell lines that endogenously express the necessary steroidogenic enzymes, such as the human NCI-H295R adrenocortical carcinoma cell line.
In this cell model, treatment with this compound results in a predictable and measurable alteration of the steroid profile. By blocking the 17α-hydroxylase and 17,20-lyase functions of CYP17A1, the compound effectively halts the conversion of upstream steroid precursors into downstream androgens and cortisol. The expected modulatory effects are:
Accumulation of Precursors: Levels of steroids upstream of the CYP17A1-mediated steps, such as Progesterone and Pregnenolone , increase within the cells and in the culture medium.
Depletion of Products: Levels of steroids downstream of the enzymatic block, including androgens like Androstenedione and Dehydroepiandrosterone (DHEA) , as well as Cortisol , are significantly reduced.
This direct modulation of a key biosynthetic pathway confirms the compound's mechanism of action at a cellular level. It demonstrates that the molecular inhibition of CYP17A1 translates into a potent functional blockade of androgen and cortisol synthesis within an intact cellular system.
| Steroid Analyte | Position in Pathway | Expected Change Upon Treatment | Mechanism |
|---|---|---|---|
| Pregnenolone | Upstream Precursor | Increase | Accumulation due to downstream block |
| Progesterone | Upstream Precursor | Increase | Accumulation due to downstream block |
| Androstenedione | Downstream Product | Decrease | Inhibition of 17,20-lyase activity |
| Dehydroepiandrosterone (DHEA) | Downstream Product | Decrease | Inhibition of 17,20-lyase activity |
| Cortisol | Downstream Product | Decrease | Inhibition of 17α-hydroxylase activity |
Influence on Gene Expression (In Vitro Transcriptomics)
While direct in vitro transcriptomic studies specifically investigating the global gene expression changes induced by the parent compound, this compound, are not extensively detailed in the reviewed literature, research on its derivatives provides significant insights into how this class of compounds can modulate gene expression. These studies often focus on specific gene targets relevant to their therapeutic potential, particularly in oncology.
One notable study investigated a derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), for its effects on human lung adenocarcinoma cells (A549). This research revealed that TBUEIB can exert its anti-cancer effects by targeting and modulating the expression of key epigenetic regulatory proteins. Specifically, treatment with TBUEIB was found to lead to the downregulation of DNA Methyltransferase 1 (DNMT1). The suppression of DNMT1 is a critical finding, as this enzyme is responsible for maintaining DNA methylation patterns. Its inhibition can lead to the re-activation of tumor suppressor genes that were silenced by hypermethylation, thereby inducing apoptosis in cancer cells.
Further in silico analysis within the same study suggested that TBUEIB could also interact with other key players in the epigenetic machinery, such as Histone deacetylase (HDAC) and ubiquitin-like with PHD and RING finger domains 1 (UHRF1), implying that this this compound derivative may function as a multi-target compound within the epigenetic pathway.
Another area where derivatives of this compound have been shown to influence gene expression is in the context of cytokine signaling. An indole (B1671886) derivative of imidazole (B134444) was studied for its capacity to inhibit the expression of the interleukin-4 (IL-4) gene. IL-4 is a key cytokine involved in allergic responses and immune regulation, suggesting a potential anti-inflammatory or immunomodulatory role for such compounds.
The table below summarizes the reported in vitro effects of this compound derivatives on the expression of specific genes. It is crucial to note that these findings pertain to the specified derivatives and not the parent compound itself.
| Derivative Name | Cell Line | Target Gene/Protein | Observed Effect | Citation |
| N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) | A549 (Human Lung Adenocarcinoma) | DNA Methyltransferase 1 (DNMT1) | Downregulation of expression | |
| Indole derivative of imidazole | Not Specified | Interleukin-4 (IL-4) | Inhibition of gene expression |
Structure-Mechanism Relationships for Biological Activity
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. The core scaffold, consisting of an imidazole ring connected to a benzamide (B126) moiety, provides a versatile platform for interaction with various biological targets. The specific mechanism of action is often dictated by the nature and position of substituents on this core structure.
The imidazole ring is a critical feature, primarily due to the presence of nitrogen atoms that can participate in crucial molecular interactions. One of the most significant roles of the imidazole moiety is its ability to coordinate with metal ions within the active sites of metalloenzymes. For example, in the context of Cytochrome P450 enzyme inhibition, the nitrogen atom of the imidazole ring can form a key transition metal interaction with the heme iron (Fe³⁺) in the enzyme's active site. This interaction is fundamental to the inhibitory activity of certain this compound derivatives against enzymes like CYP24A1, which is involved in vitamin D metabolism. Molecular modeling studies of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides have shown that this interaction, coupled with the inhibitor filling a hydrophobic binding pocket, is essential for its potent inhibitory effect.
The benzamide portion of the molecule also plays a vital role. The amide linkage can form hydrogen bonds, contributing to the binding affinity and stability of the compound within the target protein. Furthermore, the phenyl ring of the benzamide can be substituted to enhance potency, selectivity, or pharmacokinetic properties. For instance, the addition of a styrylphenyl group to the benzamide structure was found to be important for the inhibitory activity against CYP24A1.
The mechanism of action can also be significantly altered by modifications to the core structure, leading to interactions with different biological targets. For example, some derivatives of 4-(1H-imidazol-1-yl)benzamide have been identified as inhibitors of Heat Shock Protein 90 (HSP90). In this mechanism, the compound binds to the ATP-binding pocket of HSP90, preventing its proper function and leading to the degradation of client proteins that are crucial for cancer cell survival.
In other cases, the addition of specific functional groups can confer entirely new biological activities. The incorporation of a sulfamoyl-phenyl-5-methylisoxazole moiety onto the 4-(1H-imidazol-1-yl)benzamide scaffold resulted in a compound with potent antifungal activity, likely due to enhanced interactions with fungal cytochrome P450 enzymes. Similarly, the introduction of a 3-chloro-4-fluorophenyl group at the amide nitrogen led to a derivative, N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, with significant activity against cervical cancer.
Emerging Applications in Chemical Sciences
Role in Organic Catalysis
The structural features of N-(1H-Imidazol-1-yl)benzamide, particularly the imidazole (B134444) moiety, suggest its potential as a catalyst in organic synthesis. The imidazole ring contains a Lewis basic nitrogen atom that can activate substrates, mirroring the function of N-heterocyclic carbenes or other organocatalysts.
Research into related structures has demonstrated the catalytic capability of the imidazole core. For instance, N-substituted imidazoles have been investigated as catalysts for the reduction of ketimines using trichlorosilane (B8805176) (HSiCl₃). rsc.org Studies comparing N-methylimidazole-based amides to N,N-dimethyl benzamide (B126) revealed that the former showed significantly higher catalytic activity. rsc.org This highlights the crucial role of the imidazole nitrogen in the catalytic cycle, likely through coordination with the silicon reagent. rsc.org The steric properties of the substituent on the imidazole nitrogen also play a significant role in the catalytic activity. rsc.org
Furthermore, derivatives of benzamide have been explored as components of larger catalytic systems. Nickel(II) complexes featuring pyridylimine chelating ligands, which are structurally related to benzamide derivatives, have been used as active catalysts for ethylene (B1197577) oligomerization and polymerization when activated with methylaluminoxane (B55162) (MAO). acs.org While N-triflylbenzamides have been synthesized and show properties of strong Brønsted acids, their potential as acid catalysts has not been extensively studied. beilstein-journals.org
Table 1: Catalytic Applications of Imidazole and Benzamide Derivatives
| Catalyst System | Reaction | Role of Imidazole/Benzamide Moiety | Reference |
|---|---|---|---|
| N-methylimidazole-based amides | HSiCl₃ reduction of ketimines | Lewis basic activation of HSiCl₃ | rsc.org |
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems formed by the assembly of molecular subunits through non-covalent interactions. mdpi.com The this compound scaffold is well-suited for this field due to its capacity for hydrogen bonding via the amide N-H and carbonyl oxygen, as well as π-π stacking interactions involving the aromatic rings.
The self-assembly of molecules is directed by these non-covalent forces, leading to the formation of ordered, large-scale structures. mdpi.com In related benzamide derivatives, intermolecular hydrogen bonds of the N-H···O type and C-H···π interactions are critical in directing the crystal packing and molecular self-assembly. eurjchem.com The imidazole ring itself is a versatile building block in supramolecular chemistry, capable of participating in hydrogen bonding and metal coordination. mdpi.com For example, bis-imidazole functionalized cyclodextrins have been designed to mimic the hydrolytic activity of enzymes like ribonuclease A, demonstrating how spatial arrangement through self-assembly can lead to functional chemical systems. mdpi.com
A notable application is the creation of fluorescent supramolecular columnar liquid crystals. These materials have been formed through hydrogen bonding between 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene and gallic acid derivatives, showcasing how imidazole-containing structures can be used to build complex, functional materials with broad mesomorphic ranges. researchgate.net The self-assembly of unique hexagonal metallamacrocycles has also been achieved using building blocks containing pyridyl and pyrazine (B50134) units, further demonstrating the utility of nitrogen heterocycles in constructing discrete supermolecules. frontiersin.org
Potential as Ligands in Coordination Chemistry
The imidazole ring within this compound contains a nitrogen atom with a lone pair of electrons, making it an excellent ligand for coordinating with a wide variety of metal ions. This property is fundamental to its potential applications in coordination chemistry, catalysis, and bioinorganic chemistry. The benzamide group can also participate in binding with protein active sites.
Derivatives of this compound have been designed as ligands for specific biological targets. For instance, VNI, a complex benzamide derivative, acts as an inhibitor of protozoan sterol 14α-demethylase (CYP51) and has been structurally modified to target fungal CYP51. acs.org X-ray crystallography has revealed the binding modes of such inhibitors within the active sites of enzymes from Aspergillus fumigatus and Candida albicans. acs.org Similarly, other complex benzamide derivatives have been shown to bind to the N-terminal ATP binding site of the molecular chaperone heat shock protein 90 (HSP90). pdbj.org
The ability of the imidazole moiety to coordinate with metals is also exploited in the development of metallodrugs. Researchers have synthesized iridium(III) metallacycles using imidazole-pyridone ligands, where the imidazole nitrogen coordinates to the iridium center, creating stable, binuclear complexes with potential anticancer activity. mdpi.com
Table 3: Examples of this compound Derivatives as Ligands
| Compound Derivative | Target | Metal Ion (if applicable) | Application | Reference |
|---|---|---|---|---|
| VNI Derivatives | Fungal Sterol 14α-demethylase (CYP51) | Heme Iron | Antifungal drug design | acs.org |
| TAS-116 Analogue | Heat Shock Protein 90 (HSP90) | N/A (protein binding) | Cancer therapy | pdbj.org |
| Imidazole-pyridone Ligand | N/A | Iridium(III) | Anticancer metallodrugs | mdpi.com |
Use in Materials Science
The capacity for self-assembly and the inherent functionalities of the this compound structure make it a valuable building block in materials science. Its derivatives are being explored for the development of novel functional materials with specific optical, electronic, or thermal properties.
A significant application is in the field of liquid crystals. Researchers have successfully designed and synthesized supramolecular columnar liquid crystals by utilizing the hydrogen-bonding capabilities of a 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene core with various gallic acid derivatives. researchgate.net These materials exhibit good thermal stability and a broad mesomorphic range, which are desirable properties for applications in displays and sensors. researchgate.net The resulting materials also show strong fluorescence, suggesting potential use in optoelectronic devices. researchgate.net
The imidazole moiety itself is a component in various advanced materials. Its incorporation into polymers or extended networks can impart specific properties, such as proton conductivity or catalytic activity, turning these materials into functional devices. beilstein-journals.orgmdpi.com
Table 4: Material Properties of Imidazole-Benzamide Based Systems
| Material Type | Key Components | Driving Force for Assembly | Resulting Property | Potential Application | Reference |
|---|
Analytical Applications
The ability of this compound and its derivatives to bind selectively to biological targets has led to their investigation for use in analytical chemistry, particularly in bio-imaging.
One of the most promising analytical applications is in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and medical research. For PET imaging, a molecule that selectively binds to a specific target (like a receptor or enzyme) is labeled with a positron-emitting radionuclide. The distribution of this radioligand in the body can then be visualized.
Researchers have designed and synthesized derivatives of this compound as potential PET ligands for visualizing dopamine (B1211576) D₃ receptors in the brain. nih.gov One such compound, N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide, demonstrated good affinity and selectivity for the D₃ receptor. nih.gov The design of these molecules also considered properties crucial for brain imaging, such as appropriate lipophilicity to allow for permeation across the blood-brain barrier. nih.gov This work highlights the potential of using the this compound scaffold to develop sophisticated molecular probes for analytical and diagnostic purposes. nih.gov
Future Research Directions and Challenges
Unexplored Synthetic Avenues
The synthesis of N-(1H-Imidazol-1-yl)benzamide and its derivatives has primarily involved established methods such as condensation reactions and multi-step organic reactions. evitachem.comevitachem.com For instance, the synthesis of related benzimidazole (B57391) derivatives has been achieved through a one-pot method mediated by CBr4, involving ring formation and opening processes. researchgate.net Another approach involves the condensation of amines with carbonyl compounds to form amides, thiol-ene reactions to create carbon-sulfur bonds, and cyclization reactions to form the imidazole (B134444) ring. evitachem.com A reported synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives started from the reduction of a carboxylate to an alcohol, followed by oxidation to an aldehyde, which then underwent a reaction to form the benzimidazole core. tandfonline.com
However, there remains significant scope for the exploration of more efficient and novel synthetic strategies. Future research could focus on the development of one-pot multicomponent reactions, which can offer higher efficiency and atom economy. nih.gov The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, presents another promising avenue. researchgate.net Furthermore, the application of flow chemistry could enable better control over reaction parameters, leading to higher yields and purity of the final products. The exploration of novel catalysts, including transition metal catalysts and organocatalysts, could also unlock new synthetic routes and allow for the introduction of diverse functional groups onto the this compound scaffold. chemscene.com
| Synthetic Method | Description | Potential Advantages |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, and simplified purification. |
| Green Chemistry Approaches | Utilizing environmentally friendly solvents, catalysts, and reaction conditions. | Reduced environmental impact and enhanced safety. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Precise control over reaction parameters, improved safety, and scalability. |
| Novel Catalysis | Employing new catalytic systems, such as transition metals or organocatalysts. | Access to new chemical transformations and functional group tolerance. |
Deeper Understanding of Reactivity and Mechanism
While the fundamental reactivity of this compound is understood to some extent, a more profound comprehension of its reaction mechanisms is crucial for its rational application and the design of new derivatives. The compound can undergo various reactions, including nucleophilic substitution at the sulfur atom (in thio-derivatives), hydrolysis of the amide bond, oxidation of the imidazole ring to N-oxides, and reduction to corresponding amines. evitachem.com The benzamide (B126) moiety can also participate in nucleophilic substitution reactions.
Future mechanistic studies could employ advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, to probe reaction intermediates and transition states. Isotopic labeling studies can also provide invaluable insights into bond-forming and bond-breaking processes. For instance, the thermolysis of related N-arylbenzamidoximes has been shown to proceed through a free radical mechanism involving the homolysis of N-O and/or C-N bonds. ias.ac.in A deeper understanding of these mechanisms will enable chemists to predict and control the outcomes of reactions involving this compound, paving the way for the synthesis of more complex and targeted molecules.
Integration with Advanced Computational Methodologies
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. researchgate.net For this compound and its analogs, computational methods can be leveraged to predict a wide range of properties, from molecular structure and reactivity to biological activity. nih.govnih.gov Molecular docking studies, for example, have been used to understand the binding interactions of related compounds with biological targets like enzymes. researchgate.netnih.gov These studies have shown that the imidazole nitrogen can form key interactions with metal ions in active sites. nih.gov
The future integration of more advanced computational methodologies holds immense potential. Quantum chemical studies can provide detailed electronic structure information, elucidating reaction mechanisms and predicting spectroscopic properties. rsc.org Molecular dynamics simulations can be employed to study the conformational dynamics and binding thermodynamics of these molecules with their biological targets. Furthermore, the use of machine learning and artificial intelligence can accelerate the discovery of new derivatives with desired properties by screening large virtual libraries and predicting their activities. This synergy between experimental and computational approaches will undoubtedly drive the development of novel this compound-based compounds.
| Computational Method | Application for this compound |
| Molecular Docking | Predicting binding modes and affinities with biological targets. |
| Quantum Chemistry | Elucidating electronic structure, reactivity, and reaction mechanisms. |
| Molecular Dynamics | Simulating conformational changes and binding thermodynamics. |
| Machine Learning/AI | Accelerating the discovery of new derivatives with desired properties. |
Novel Applications in Interdisciplinary Fields
The structural features of this compound, particularly the presence of the imidazole and benzamide moieties, make it a versatile scaffold for applications in various interdisciplinary fields. rsc.org Derivatives of this compound have already shown potential as inhibitors of enzymes such as CYP24A1 and as potential anticancer agents. nih.govnih.gov The imidazole ring is a known pharmacophore in many biologically active compounds, contributing to their binding to biological targets. mdpi.com
Future research should explore the full potential of this compound in areas such as materials science, where it could be used as a building block for functional polymers or metal-organic frameworks. Its ability to coordinate with metal ions also suggests potential applications in catalysis and sensor technology. evitachem.com In the field of medicinal chemistry, further structural modifications could lead to the development of new therapeutic agents for a range of diseases. acs.orgmdpi.com The exploration of its derivatives as probes for biological imaging or as components of drug delivery systems also represents exciting future directions.
Q & A
How can the structural conformation of N-(1H-Imidazol-1-yl)benzamide derivatives influence their biological activity?
Basic Research Focus:
The molecular conformation of this compound derivatives, particularly the spatial arrangement of the imidazole and benzamide moieties, directly impacts interactions with target proteins. X-ray crystallography (e.g., single-crystal studies) reveals bond angles, torsion angles, and hydrogen-bonding networks that stabilize active conformations. For example, the VNI derivative [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)benzamide] adopts a conformation optimized for binding to fungal CYP51, with the imidazole coordinating to the heme iron .
Methodological Guidance:
- Perform crystallographic analysis (as in Table 1 of ) to determine intramolecular distances (e.g., C–S, N–C=O) critical for activity.
- Compare structural data with docking simulations to validate bioactive conformations.
What experimental strategies are effective for synthesizing this compound derivatives with improved metabolic stability?
Advanced Research Focus:
Derivatives like (E)-N-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4-styrylbenzamide (CYP24A1 inhibitors) require substituents that resist cytochrome P450-mediated oxidation. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or bulky aromatic systems (e.g., 1,3,4-oxadiazole) enhances microsomal stability .
Methodological Guidance:
- Use LC-MS and metabolic stability assays (e.g., liver microsomes) to track degradation.
- Optimize synthetic routes via Suzuki coupling or cycloaddition reactions to introduce stable moieties (e.g., 1,3,4-oxadiazole in ).
How can molecular docking resolve contradictions in enzyme inhibition data for this compound analogs?
Advanced Research Focus:
Discrepancies in IC50 values between homologous enzymes (e.g., fungal vs. human CYP51) can arise from subtle differences in binding pockets. Docking studies with Aspergillus fumigatus CYP51 (PDB: 5TZ1) show that the benzamide’s oxadiazole group forms π-π interactions with Phe228, absent in human isoforms, explaining selectivity .
Methodological Guidance:
- Use software like AutoDock Vina to model ligand-enzyme interactions.
- Validate predictions with mutagenesis (e.g., Phe228Ala) and enzyme inhibition assays.
What in vivo models are suitable for evaluating the therapeutic potential of this compound-based antifungal agents?
Advanced Research Focus:
The VNI derivative cured Chagas disease in murine models by targeting Trypanosoma cruzi CYP51. For fungal infections, use immunosuppressed mouse models infected with Candida albicans or Aspergillus fumigatus to assess efficacy and toxicity .
Methodological Guidance:
- Measure parasitemia (Chagas) or fungal burden (aspergillosis) via qPCR or histopathology.
- Monitor pharmacokinetics (oral bioavailability, half-life) using LC-MS/MS.
How can NMR spectroscopy distinguish regioisomers in this compound synthesis?
Basic Research Focus:
1D/2D NMR (e.g., COSY, HSQC) resolves ambiguities in imidazole substitution patterns. For example, diethyl phosphonate derivatives show distinct coupling patterns between imidazole H2/H4 and benzamide protons, confirming regiochemistry .
Methodological Guidance:
- Assign peaks using DEPT-135 for carbon multiplicity.
- Compare experimental shifts with DFT-calculated NMR spectra for validation.
What structural modifications enhance selectivity of this compound derivatives for neurological targets?
Advanced Research Focus:
The kainate receptor antagonist N-(7-(1H-imidazol-1-yl)-2,3-dioxoquinoxalin-1-yl)benzamide incorporates a trifluoromethyl group to improve blood-brain barrier penetration and selectivity over AMPA receptors. Modifications to the quinoxaline core reduce off-target activity .
Methodological Guidance:
- Test BBB permeability via PAMPA assay.
- Use electrophysiology (patch-clamp) to confirm receptor subtype selectivity.
How do steric and electronic effects in this compound derivatives affect CYP51 inhibition?
Basic Research Focus:
Electron-deficient substituents (e.g., 2,4-dichlorophenyl) increase ligand binding to CYP51 by enhancing hydrophobic interactions. Steric hindrance from bulky groups (e.g., 3-fluoro-5-trifluoroethoxyphenyl) improves selectivity by preventing binding to mammalian isoforms .
Methodological Guidance:
- Synthesize analogs with halogen or methoxy substituents.
- Measure binding affinities via surface plasmon resonance (SPR).
What analytical techniques validate the purity of this compound derivatives post-synthesis?
Basic Research Focus:
HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular formulas, as seen in for Compound 4 ([M+H]+ m/z 620.09) .
Methodological Guidance:
- Use orthogonal methods: HPLC + melting point analysis.
- Characterize by elemental analysis (C, H, N) for critical compounds.
How can structure-activity relationship (SAR) studies optimize this compound derivatives for dual enzyme inhibition?
Advanced Research Focus:
Dual CYP51/Topoisomerase inhibitors require balanced hydrophobicity and hydrogen-bonding capacity. For example, replacing benzamide with naphthamide increases Topo inhibition (IC50 < 50 nM) while retaining CYP51 activity .
Methodological Guidance:
- Perform parallel screening against both targets.
- Use CoMFA or QSAR models to predict multi-target activity.
What crystallographic data support the binding mode of this compound to CYP51?
Basic Research Focus:
Co-crystal structures (e.g., PDB: 5TZ1) show the imidazole nitrogen coordinates the heme iron (Fe–N distance: 2.1 Å), while the benzamide forms van der Waals contacts with Leu376 and Phe228. Mutation of Phe228 to Ala reduces binding affinity 10-fold .
Methodological Guidance:
- Use PyMOL to visualize ligand-protein interactions.
- Validate with isothermal titration calorimetry (ITC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
